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molecular formula C10H9F3OS B2686919 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 136067-94-2

2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one

Cat. No. B2686919
M. Wt: 234.24
InChI Key: JZJVYPCVACCIFG-UHFFFAOYSA-N
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Patent
US05147886

Procedure details

To 13.2 g of 2-bromo-4'-(trifluoromethyl)acetophenone dissolved in 40 ml of methanol was added under ice-cooling 34.6 g of a 15% aqueous solution of methyl mercaptan sodium salt. After the reaction at room temperature for 1 hour with stirring, the resultant reaction mixture was poured into ice-cooled water and extracted with dichloromethane. The organic layer was washed with water and dried over anhydrous magnesium sulfate, followed by evaporation of the solvent to obtain 11.3 g of oily product of 2-methylthio-4'-(trifluoromethyl)acetophenone (yield: 97.7%).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:6]=1)=[O:4].[Na].[CH3:16][SH:17].O>CO>[CH3:16][S:17][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:6]=1)=[O:4] |f:1.2,^1:14|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].CS
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under ice-
CUSTOM
Type
CUSTOM
Details
After the reaction at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
ADDITION
Type
ADDITION
Details
was poured into ice-
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
Name
Type
product
Smiles
CSCC(=O)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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